2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid
Overview
Description
2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid is a chemical compound with the molecular formula C21H12O7. It is known for its unique structure, which includes a xanthene core and a terephthalic acid moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid typically involves the reaction of 3-hydroxy-6-oxo-xanthene with terephthalic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, particularly in the investigation of cellular processes and molecular interactions.
Industry: The compound is used in the production of dyes and pigments due to its coloring properties
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid can be compared with other similar compounds, such as:
6-Carboxyfluorescein (6-FAM): This compound has a similar xanthene core but differs in its functional groups and applications.
Rhodamine 575: Another xanthene-based compound with distinct properties and uses in fluorescence studies.
Fluorescein: A well-known dye with a xanthene structure, commonly used in various scientific and industrial applications
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27/h1-9,22H,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILMHDCPZJTMGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369344 | |
Record name | ST51005980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76608-15-6 | |
Record name | ST51005980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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